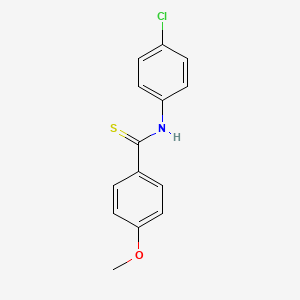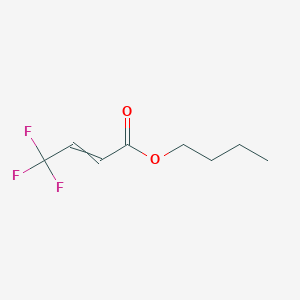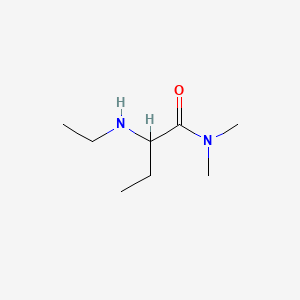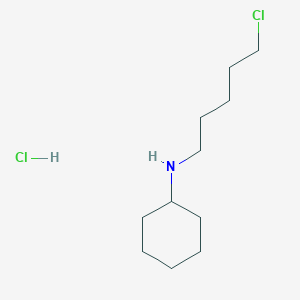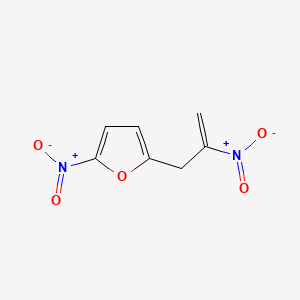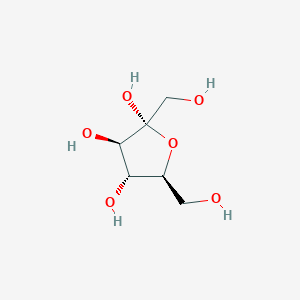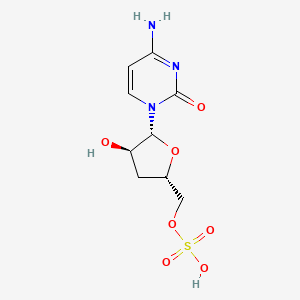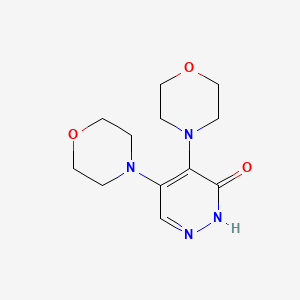
Dimorpholinopyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimorpholinopyridazinone is a chemical compound that belongs to the class of pyridazinones. It is characterized by the presence of two morpholine rings attached to a pyridazinone core. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimorpholinopyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of morpholine derivatives with pyridazine precursors. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating steps such as purification and crystallization to obtain the final product. The use of advanced analytical techniques ensures the consistency and quality of the compound produced .
化学反应分析
Types of Reactions
Dimorpholinopyridazinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives .
科学研究应用
Dimorpholinopyridazinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the formulation of cosmetics, particularly as a UV absorber to protect products from damage caused by UV light
作用机制
The mechanism of action of dimorpholinopyridazinone involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Dimorpholinopyridazinone can be compared with other pyridazinone derivatives:
Pyridazinone: A simpler compound with a similar core structure but lacking the morpholine rings.
Morpholinopyridazinone: A related compound with only one morpholine ring attached to the pyridazinone core.
The uniqueness of this compound lies in its dual morpholine rings, which confer distinct chemical and biological properties compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Continued research and development are likely to uncover even more applications and benefits of this intriguing compound.
属性
CAS 编号 |
344770-47-4 |
|---|---|
分子式 |
C12H18N4O3 |
分子量 |
266.30 g/mol |
IUPAC 名称 |
4,5-dimorpholin-4-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H18N4O3/c17-12-11(16-3-7-19-8-4-16)10(9-13-14-12)15-1-5-18-6-2-15/h9H,1-8H2,(H,14,17) |
InChI 键 |
NDHNBHXAALUAAJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(C(=O)NN=C2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


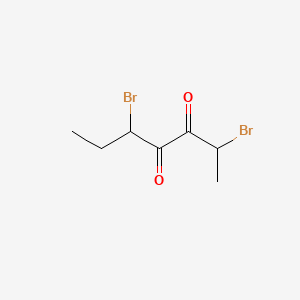
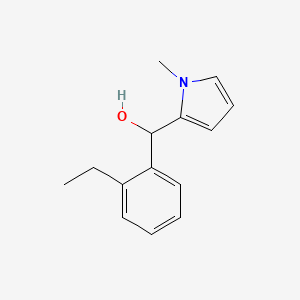
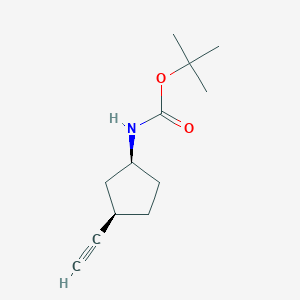
![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)
![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)

